1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
- 1-Butyl-4-chloro-1H-pyrazolo[3,4-D]pyrimidine
- 4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine
Uniqueness
1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine stands out due to its unique combination of substituents, which confer distinct biological activities and chemical reactivity. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake. Additionally, the chloro and methyl groups contribute to its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H13ClN4 |
---|---|
Molecular Weight |
224.69 g/mol |
IUPAC Name |
1-butyl-4-chloro-6-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H13ClN4/c1-3-4-5-15-10-8(6-12-15)9(11)13-7(2)14-10/h6H,3-5H2,1-2H3 |
InChI Key |
OZZJRVXAPSRMAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=N1)C(=NC(=N2)C)Cl |
Origin of Product |
United States |
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